2-Benzoyl-3-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

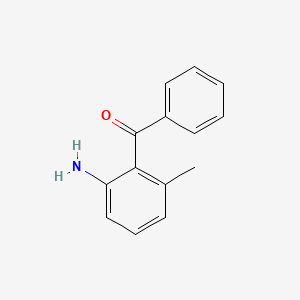

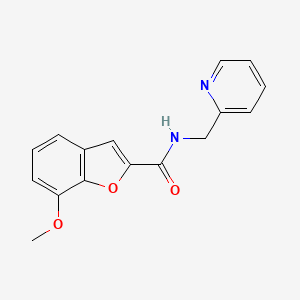

2-Benzoyl-3-methylaniline , also known as o-methylaniline , is an organic compound with the chemical formula C₇H₇NO . It belongs to the class of aryl amines and is structurally similar to aniline, except that a methyl group (–CH₃) is substituted onto the benzene ring. Commercial samples of o-methylaniline are often yellowish, and it exists as a colorless liquid .

Synthesis Analysis

The synthesis of o-methylaniline involves introducing a methyl group onto the benzene ring of aniline. One common method is the reduction of p-nitrotoluene to yield p-methylaniline, which can then be converted to o-methylaniline through appropriate chemical transformations .

Molecular Structure Analysis

The molecular structure of o-methylaniline consists of a benzene ring with an amino group (–NH₂) and a methyl group (–CH₃) attached at the ortho position (position 2) relative to each other .

Chemical Reactions Analysis

- Free Radical Bromination : o-Methylaniline can undergo bromination at the benzylic position, leading to the substitution of a hydrogen atom with a bromine atom. This reaction is significant for synthesis problems . Formation of Tröger’s Base : o-Methylaniline reacts with formaldehyde to form Tröger’s base , a cyclic compound with bridged nitrogen atoms .

Physical And Chemical Properties Analysis

科学的研究の応用

Potential Neurotoxic Effects of Polymethylmethacrylate

This study discusses the potential side effects of polymethylmethacrylate (PMMA), particularly focusing on the neurotoxic effects related to its application in cranioplasty. The exothermic reaction during polymerization of PMMA, which involves benzoyl peroxide, may pose risks of thermal damage or chemical toxicity to neural tissue, hinting at the critical need for understanding the chemical interactions and safety measures in medical applications involving benzoyl compounds (Pikis, Goldstein, & Spektor, 2015).

DNA Methylation Patterns and Benzene Exposure

This research investigates the effects of low-level exposure to benzene, focusing on aberrant DNA methylation patterns, including global hypomethylation and gene-specific hypermethylation/hypomethylation. Benzene, containing a benzoyl group, is associated with increased risk of acute myelogenous leukemia (AML) and other cancers, emphasizing the importance of studying the environmental and occupational health impacts of benzoyl-containing compounds (Bollati et al., 2007).

Environmental Phenols and Human Exposure

This study on environmental phenols, including benzophenone-type UV filters, in pregnant women highlights the widespread exposure to benzoyl-containing compounds and their potential endocrine-disrupting effects. It suggests the need for further research into the health implications of these compounds, particularly their effects on human development and reproductive health (Valle-Sistac et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2-amino-6-methylphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-5-9-12(15)13(10)14(16)11-7-3-2-4-8-11/h2-9H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUPQLDSYHOFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoyl-3-methylaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2576926.png)

![2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2576927.png)

![3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B2576928.png)

![ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate](/img/structure/B2576929.png)

![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)

![N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2576935.png)

![4-[2-Oxo-2-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2576939.png)